benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride
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Overview
Description
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a diaminohexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with 1,6-diaminohexane under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
It is investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which may lead to the development of new therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the diaminohexane chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the diaminohexane chain.
N-Boc-1,6-hexanediamine: Contains a similar diaminohexane chain but with a different protecting group.
Phenyl carbamate: Similar carbamate group but with a phenyl instead of a benzyl group
Uniqueness
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is unique due to its combination of a benzyl group and a diaminohexane chain. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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